Product packaging for 9-(Bromomethyl)phenanthrene(Cat. No.:CAS No. 24471-57-6)

9-(Bromomethyl)phenanthrene

Cat. No.: B8721426
CAS No.: 24471-57-6
M. Wt: 271.15 g/mol
InChI Key: CSZYFOWZUOIKKY-UHFFFAOYSA-N
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Description

9-(Bromomethyl)phenanthrene (CAS 24471-57-6) is a versatile chemical reagent primarily valued as a key synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C15H11Br, with a molecular weight of 271.15 g/mol . This compound features a phenanthrene backbone, a polycyclic aromatic system of interest in materials science, equipped with a bromomethyl functional group that serves as a versatile handle for further chemical transformation. One of its significant documented applications is its preparation via the bromination of 9-methylene-9,10-dihydrophenanthrene, showcasing its role as a stable, aromatized product from exo-methylene precursors . The bromomethyl group is highly reactive in nucleophilic substitution reactions, allowing researchers to readily incorporate the phenanthrene moiety into more complex structures. This makes it a valuable building block for synthesizing a wide array of phenanthrene derivatives, such as substituted phenanthrenes and potentially larger polycyclic aromatic systems . In a research context, analogous phenanthrene derivatives are frequently explored for their biological activity, including cytotoxic effects against cancer cell lines, highlighting the potential of this compound in the development of new pharmacologically active molecules . From a handling perspective, this compound requires careful storage and management. It is recommended to be stored under an inert atmosphere at 2-8°C . Safety data indicates it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . As such, researchers should consult the relevant Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE). This product is intended for research and laboratory use only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11Br B8721426 9-(Bromomethyl)phenanthrene CAS No. 24471-57-6

Properties

CAS No.

24471-57-6

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

9-(bromomethyl)phenanthrene

InChI

InChI=1S/C15H11Br/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2

InChI Key

CSZYFOWZUOIKKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Bromomethyl Phenanthrene and Its Analogues

Established Synthetic Routes to 9-(Bromomethyl)phenanthrene

Traditional methods for the synthesis of this compound primarily rely on the functionalization of pre-existing phenanthrene (B1679779) structures. These routes are well-documented and offer reliable access to the target compound.

Bromination of 9-Hydroxymethylphenanthrene Precursors

One of the most direct and common methods for synthesizing this compound involves the bromination of 9-hydroxymethylphenanthrene. This transformation can be achieved using various brominating agents. A study detailing the synthesis of novel 3,9-disubstituted phenanthrenes as NMDA receptor allosteric modulators utilized phosphorus tribromide (PBr₃) for this conversion. In this procedure, 9-hydroxymethylphenanthrene is treated with PBr₃ in a suitable solvent, such as anhydrous dichloromethane (B109758) (DCM), to yield the desired this compound.

Another approach involves the use of N-bromosaccharin (NBSac) as the brominating agent. chemicalbook.com The reaction of 9-hydroxymethylphenanthrene with NBSac provides an alternative route to the bromomethylated product. chemicalbook.com

Strategies for Direct Bromomethylation at the C-9 Position

Direct bromomethylation of the phenanthrene ring at the C-9 position is a less common but still viable strategy. The reactivity of phenanthrene at the 9 and 10 positions makes it susceptible to electrophilic substitution. wikipedia.org For instance, the bromination of 9-methylphenanthrene (B47486) can lead to the formation of this compound. ontosight.ai This reaction typically proceeds under radical conditions, often initiated by light or a radical initiator.

Novel Approaches to Phenanthrene Core Formation Utilizing Bromomethyl-Containing Synthons

Recent advancements in synthetic organic chemistry have led to the development of innovative methods that construct the phenanthrene core while simultaneously introducing the bromomethyl functionality or its precursor. These methods often employ transition metal catalysis and offer new levels of efficiency and molecular diversity.

Palladium-Catalyzed Annulation Reactions Involving α-(Bromomethyl)styrenes and Arynes

A significant development in phenanthrene synthesis is the use of palladium-catalyzed annulation reactions. acs.orgresearchgate.net One such strategy involves the reaction of in situ generated arynes with o-halostyrenes. acs.orgresearchgate.net While this specific example leads to substituted phenanthrenes, a related and highly relevant approach utilizes α-(bromomethyl)styrenes.

A recently reported tandem reaction involves the interaction of arynes with α-(bromomethyl)styrenes to synthesize 9-benzylphenanthrene (B12102618) derivatives. acs.orgnih.govacs.org This transformation is proposed to proceed through an initial ene reaction between the aryne and the α-(bromomethyl)styrene, followed by a [4 + 2] cycloaddition. acs.orgnih.govacs.org This cascade process allows for the formation of three new carbon-carbon bonds in a single operation. acs.org The reaction tolerates a variety of functional groups on both the aryne precursor and the styrene (B11656) derivative, providing access to a diverse range of substituted phenanthrenes. acs.org

Aryne Precursorα-(Bromomethyl)styrene DerivativeProductYield (%)
2-(Trimethylsilyl)phenyl triflateα-(Bromomethyl)styrene9-Benzylphenanthrene75
4-Fluoro-2-(trimethylsilyl)phenyl triflateα-(Bromomethyl)styrene2-Fluoro-9-benzylphenanthrene82
4-Chloro-2-(trimethylsilyl)phenyl triflateα-(Bromomethyl)styrene2-Chloro-9-benzylphenanthrene78
4-Methyl-2-(trimethylsilyl)phenyl triflateα-(Bromomethyl)styrene2-Methyl-9-benzylphenanthrene65
This table presents a selection of substrates and yields from the tandem ene/[4+2] cycloaddition reaction. acs.org

Tandem Ene/[4 + 2] Cycloaddition Reactions in Phenanthrene Synthesis

As detailed in the previous section, the tandem ene/[4 + 2] cycloaddition reaction between arynes and α-(bromomethyl)styrenes represents a powerful tool for the synthesis of 9-substituted phenanthrenes. acs.orgnih.govresearchgate.net The reaction is initiated by the generation of an aryne from a suitable precursor, typically a 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source. acs.org The aryne then undergoes an ene reaction with the α-(bromomethyl)styrene, which acts as the ene component. acs.org This is followed by an intramolecular [4 + 2] cycloaddition (Diels-Alder reaction) to construct the phenanthrene core. acs.orgnih.govacs.org The reaction proceeds with moderate to excellent yields and demonstrates good functional group tolerance. acs.orgnih.gov

A key aspect of this methodology is the dual role of the aryne, participating in both the ene reaction and the subsequent cycloaddition. acs.org This elegant cascade process highlights the utility of aryne chemistry in the rapid construction of complex aromatic systems.

Copper-Catalyzed Cross-Coupling Strategies for Phenanthrene Derivatives

Copper-catalyzed cross-coupling reactions have also emerged as a valuable method for the synthesis of phenanthrene derivatives. encyclopedia.pub While not directly producing this compound in a single step, these methods can be used to construct the phenanthrene skeleton, which can then be further functionalized.

For instance, a one-pot synthesis of phenanthrenes has been developed via a ligand-free CuBr₂-catalyzed coupling reaction followed by intramolecular cyclization. encyclopedia.pub Another approach involves the copper-catalyzed cross-coupling of terminal alkynes with N-tosylhydrazones, which generates intermediates that can lead to various unsaturated systems. encyclopedia.pub

More specifically, copper-catalyzed C-S cross-coupling reactions have been employed for the derivatization of complex molecules, showcasing the versatility of copper catalysis in forming new bonds to aromatic systems. jcsp.org.pk These strategies could potentially be adapted to incorporate a bromomethyl group or a precursor. The use of ligands such as 1,10-phenanthroline (B135089) and its derivatives can significantly influence the efficiency and scope of these copper-catalyzed transformations. chim.it

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a critical area of research, enabling the development of novel compounds for various applications in materials science and medicinal chemistry. These derivatives serve as versatile intermediates, where substituents on the phenanthrene core modulate the molecule's electronic, optical, and biological properties. Methodologies for their preparation typically involve the introduction or modification of functional groups on a pre-formed phenanthrene skeleton, often by direct bromination of a methyl or hydroxymethyl precursor.

A key strategy involves the synthesis of phenanthrenes bearing functional groups that can be manipulated to introduce the bromomethyl moiety. For instance, research into allosteric modulators for the NMDA receptor has led to the development of synthetic routes for 3,9-disubstituted phenanthrene derivatives. nih.gov One such pathway begins with the reduction of a 9-formylphenanthrene derivative using sodium borohydride (B1222165) to yield the corresponding 9-hydroxymethyl intermediate. nih.gov This alcohol is then converted to the target 9-bromomethyl compound.

A prominent example is the synthesis of Methyl this compound-3-carboxylate. The precursor, methyl 9-(hydroxymethyl)phenanthrene-3-carboxylate, is treated with phosphorus tribromide in anhydrous dichloromethane at 0 °C. The reaction proceeds to completion upon warming to room temperature, affording the desired bromomethyl derivative. nih.gov

Table 1: Synthesis of Methyl this compound-3-carboxylate
Starting MaterialReagentSolventProductReference
Methyl 9-(hydroxymethyl)phenanthrene-3-carboxylatePhosphorus tribromide (PBr₃)Dichloromethane (DCM)Methyl this compound-3-carboxylate nih.gov

Another class of derivatives involves substitution at other positions of the phenanthrene ring, such as the C10 position. The synthesis of 9-bromo-10-(bromomethyl)phenanthrene provides an example of creating a di-substituted phenanthrene. acs.org This process starts with 9-methylphenanthrene, which undergoes bromination to introduce a bromine atom. The methyl group is then subsequently brominated to yield the final product. acs.org Specifically, the bromination of the methyl group on 9-bromo-10-methylphenanthrene yields 9-bromo-10-(bromomethyl)phenanthrene with an 80% yield after recrystallization. acs.org

Table 2: Synthesis of 9-bromo-10-(bromomethyl)phenanthrene
Starting MaterialKey Transformation StepsFinal ProductYieldReference
9-Methylphenanthrene1. Bromination of the phenanthrene ring. 2. Bromination of the methyl group.9-bromo-10-(bromomethyl)phenanthrene80% acs.org

Advanced synthetic approaches also include the construction of the substituted phenanthrene skeleton itself. One such method involves the intramolecular oxidative cyclization of biphenyl (B1667301) precursors. For example, hexamethoxyphenanthrenes have been synthesized from 2,2′-bis(bromomethyl)hexamethoxybiphenyl. researchgate.net Treatment of this precursor with triphenylphosphine (B44618) induces an intramolecular reaction to form the phenanthrene ring system, albeit in modest yields of up to 20%. researchgate.net This demonstrates a strategy where the bromomethyl groups are present on the acyclic precursor prior to the formation of the polycyclic aromatic core.

Mechanistic Investigations of Reactions Involving 9 Bromomethyl Phenanthrene

Reaction Pathway Elucidation of Nucleophilic Substitutions at the Bromomethyl Moiety

The carbon-bromine bond in 9-(bromomethyl)phenanthrene is susceptible to cleavage by nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. As a primary benzylic halide, the substrate is well-suited for this pathway, which involves a backside attack by the nucleophile, leading to inversion of stereochemistry at the methylene (B1212753) carbon. The phenanthrene (B1679779) group, while sterically bulky, does not completely hinder the approach to the electrophilic carbon. The reaction is facilitated by the stability of the transition state, which is influenced by the electron-rich aromatic system.

A common application of this reactivity is the Williamson ether synthesis. academie-sciences.frorganic-chemistry.org In this reaction, an alkoxide ion, generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile. rsc.orgmt.com For instance, derivatives of this compound have been reacted with cinnamyl alcohols in the presence of NaH to form the corresponding ethers. academie-sciences.fr The mechanism involves the direct displacement of the bromide ion by the alkoxide in a single, concerted step. organic-chemistry.org

Similarly, the bromide can be displaced by other nucleophiles. A reaction with sodium azide (B81097) (NaN₃) introduces the azido (B1232118) group, which is a versatile functional group for further transformations like "click chemistry" or reduction to an amine. nih.govresearchgate.net This substitution also follows a classical SN2 pathway, where the azide ion attacks the methylene carbon, displacing the bromide leaving group. researchgate.net

NucleophileReagentsProduct TypeGeneral Mechanism
Alkoxide (RO⁻)Alcohol (ROH), NaHEther (Phenanthren-9-yl-CH₂OR)SN2
Azide (N₃⁻)Sodium Azide (NaN₃)Azide (Phenanthren-9-yl-CH₂N₃)SN2
Cyanide (CN⁻)Sodium Cyanide (NaCN)Nitrile (Phenanthren-9-yl-CH₂CN)SN2

Investigation of Radical Reaction Mechanisms

The synthesis of this compound and its derivatives often involves radical mechanisms. For example, the bromination of a methyl group on a phenanthrene ring, such as in 9-methylphenanthrene (B47486), to yield this compound is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). academie-sciences.fr

The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen from the methyl group of the phenanthrene precursor, forming HBr and a stable, resonance-delocalized phenanthren-9-ylmethyl radical. This radical then reacts with another molecule of NBS to regenerate the bromine radical and form the this compound product.

Termination: The reaction ceases when two radicals combine.

The reverse process, homolytic cleavage of the C-Br bond in this compound, can be initiated by heat or photolysis to generate the phenanthren-9-ylmethyl radical. This highly reactive intermediate can then undergo various reactions, such as dimerization or abstraction of a hydrogen atom from the solvent. While detailed studies on this compound itself are specific, the generation of the analogous 9-anthracenylmethyl radical from 9-(bromomethyl)anthracene (B1265701) via pulse radiolysis and laser-flash photolysis has been well-documented, confirming the feasibility of this pathway. nih.gov

Photochemical and Photorearrangement Pathways

The extended aromatic system of phenanthrene makes its derivatives photochemically active. When functionalized, such as in 9-cyanophenanthrene-linked systems, intramolecular photoreactions can occur. academie-sciences.frCurrent time information in Bangalore, IN. Upon photoexcitation, these molecules can form singlet intramolecular exciplexes (an excited-state complex between two different moieties) or undergo single electron transfer (SET) between the excited phenanthrene core and a linked functional group. academie-sciences.frCurrent time information in Bangalore, IN.

For example, in systems where a 9-cyanophenanthrene (B165745) is linked to an arylcyclopropane, irradiation leads to intramolecular [3+2] photocycloaddition products. academie-sciences.fr The proposed mechanism suggests that the pathway is dependent on solvent polarity. In nonpolar solvents like benzene (B151609), the reaction is believed to proceed mainly through a non-emissive exciplex intermediate. In more polar solvents such as acetonitrile (B52724), the pathway involving single electron transfer to form a radical ion pair becomes more significant. academie-sciences.fr These intermediates then collapse to form the final photoproducts. academie-sciences.fr

More broadly, the photochemistry of phenanthrene derivatives includes photorearrangements and photocyclizations. Diarylethenes containing a phenanthrene precursor moiety can undergo 6π-electrocyclization upon UV irradiation, followed by rearrangement to yield functionalized phenanthrenes. nrochemistry.com Similarly, stilbene (B7821643) derivatives can undergo photocyclodehydrogenation in the presence of an oxidizing agent like iodine to form the rigid phenanthrene ring system. academie-sciences.fr

Precursor SystemKey Intermediate(s)Reaction TypeTypical Products
9-Cyanophenanthrene-linked ArylcyclopropaneSinglet Intramolecular Exciplex, Radical Ion PairIntramolecular PhotocycloadditionPolycyclic Adducts
DiarylethenesCyclic Intermediate (from 6π-electrocyclization)PhotorearrangementFunctionalized Phenanthrenes
Stilbene DerivativesDihydro-phenanthrene IntermediatePhotocyclodehydrogenationPhenanthrenes

Transition Metal-Catalyzed Mechanistic Cycles in this compound Transformations

As a reactive benzylic halide, this compound is a suitable electrophile for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful tools for forming new carbon-carbon bonds. numberanalytics.comnobelprize.orglibretexts.org The general mechanistic cycle for these palladium- or nickel-catalyzed reactions involves three key steps. libretexts.orgscispace.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a high-valent organopalladium(II) complex. scispace.com

Transmetalation: An organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgscispace.com For Suzuki couplings, a base is required to activate the organoboron reagent. organic-chemistry.orgnumberanalytics.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle. scispace.com

While specific examples detailing the cross-coupling of this compound itself are specialized, related transformations have been documented. For instance, Stille coupling has been used to convert methyl 9-bromophenanthrene-3-carboxylate to a vinyl derivative using (tri-n-butyl)vinyl tin. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of other benzyl (B1604629) bromides with various nucleophiles, such as lithium acetylides, demonstrate the feasibility and efficiency of these transformations for C(sp³)-C(sp) bond formation. Given its reactivity, this compound is an excellent candidate for such synthetic methodologies.

Reactivity and Transformations of 9 Bromomethyl Phenanthrene

Electrophilic Reactivity of the Bromomethyl Group

The carbon atom of the bromomethyl group in 9-(bromomethyl)phenanthrene is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon-Based Nucleophiles

The reaction of this compound with carbon-based nucleophiles provides a direct method for extending the carbon framework of the phenanthrene (B1679779) molecule. For instance, it can react with carbanions, such as those derived from organometallic reagents or active methylene (B1212753) compounds, to form new C-C bonds. These reactions are fundamental in the synthesis of various phenanthrene derivatives with tailored electronic and structural properties for applications in materials science and medicinal chemistry. ontosight.ai

A notable example is the tandem ene/[4+2] cycloaddition reaction where arynes react with α-(bromomethyl)styrenes, which are structurally related to this compound, to synthesize phenanthrenes. researchgate.net

Reactions with Nitrogen-Based Nucleophiles

This compound readily undergoes nucleophilic substitution with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, as well as azide (B81097) ions. These reactions are pivotal for introducing nitrogen-containing functional groups onto the phenanthrene scaffold, which is a common structural motif in biologically active compounds. nih.govbeilstein-journals.org

For example, the reaction of methyl this compound-3-carboxylate with isopropylamine, in the presence of a reducing agent like sodium triacetoxyborohydride, yields the corresponding 9-(isopropylaminomethyl)phenanthrene derivative. nih.gov Similarly, reaction with sodium azide provides a straightforward route to 9-(azidomethyl)phenanthrene, a versatile intermediate for click chemistry reactions.

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent/Conditions Product Reference
Isopropylamine Sodium triacetoxyborohydride, DCE, rt, 24h Methyl 9-((isopropylamino)methyl)phenanthrene-3-carboxylate nih.gov
Azide Sodium azide 9-(Azidomethyl)phenanthrene

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols, phenols, and carboxylates, react with this compound to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

For instance, the reaction of 9-bromo-10-(bromomethyl)phenanthrene with p-methoxycinnamyl alcohol in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) at reflux leads to the formation of the corresponding ether. acs.org This demonstrates the utility of the bromomethyl group in forming C-O bonds, even in the presence of other reactive sites on the phenanthrene ring.

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the bromide from this compound to form thioethers. These reactions are analogous to those with oxygen nucleophiles and are important for the synthesis of sulfur-containing phenanthrene derivatives, which have applications in materials science due to their unique electronic properties.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromomethyl group itself is not typically the direct site of standard cross-coupling reactions, its precursor, 9-bromophenanthrene (B47481), is a key substrate for such transformations. chemicalbook.com The resulting phenanthrene derivatives can then be functionalized at the methyl group.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. sci-hub.selibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. libretexts.org 9-Bromophenanthrene can serve as the halide partner in Suzuki-Miyaura couplings to introduce various aryl or vinyl groups at the 9-position of the phenanthrene ring. sigmaaldrich.com

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org

For example, the Suzuki-Miyaura coupling of 9-bromophenanthrene with arylboronic acids provides access to a wide range of 9-arylphenanthrenes. sigmaaldrich.com These products can be further elaborated, for instance, by bromination of a methyl group at another position to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Heck and Sonogashira Coupling Reactions

While direct Heck and Sonogashira coupling reactions involving the C-Br bond of the bromomethyl group of this compound are not the typical application of these palladium-catalyzed cross-coupling methods, the phenanthrene scaffold itself is amenable to these transformations. For instance, derivatives of phenanthrene can undergo Heck coupling. A study describes the Heck coupling of a 9-formylphenanthrene derivative with methyl acrylate, which proceeds smoothly to yield alkene intermediates. scispace.com These intermediates can be further manipulated, for example, through hydrogenation. scispace.comnih.gov

Similarly, Sonogashira coupling reactions are employed to introduce alkynyl groups onto the phenanthrene ring system. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. silicycle.comnih.gov While direct Sonogashira coupling with this compound is less common, related phenanthrene halides are used. For example, the Sonogashira reaction of 9-bromoanthracene (B49045) with ethynyltrimethylsilane has been studied, yielding the expected coupled product along with other compounds. researchgate.net The efficiency of Sonogashira couplings can be influenced by the choice of catalyst and reaction conditions. silicycle.comresearchgate.net

Table 1: Examples of Heck and Sonogashira Coupling Reactions on Phenanthrene Derivatives
Reaction TypePhenanthrene SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Heck Coupling9-Formylphenanthrene derivativeMethyl acrylatePalladium acetate, tri-o-tolylphosphineAlkene intermediate scispace.com
Sonogashira Coupling9-BromoanthraceneEthynyltrimethylsilaneNot specified9-(Trimethylsilylethynyl)anthracene researchgate.net

Negishi and Stille Coupling Reactions

Negishi and Stille coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to phenanthrene systems. The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. sigmaaldrich.comresearchgate.net This method has been utilized in the synthesis of complex molecules containing the phenanthrene core. researchgate.net

The Stille reaction, which couples an organotin compound with an organic halide, is also a valuable method in this context. mdpi.comnih.gov For instance, a derivative of phenanthrene, methyl 9-iodophenanthrene-3-carboxylate, was successfully coupled with (tri-n-butyl)vinyl tin to prepare a vinylphenanthrene derivative. scispace.com This reaction demonstrates the utility of Stille coupling in modifying the phenanthrene skeleton. scispace.com

Table 2: Examples of Negishi and Stille Coupling Reactions on Phenanthrene Derivatives
Reaction TypePhenanthrene SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Negishi CouplingNot specifiedNot specifiedNickel or PalladiumC-C coupled product sigmaaldrich.comresearchgate.net
Stille CouplingMethyl 9-iodophenanthrene-3-carboxylate(Tri-n-butyl)vinyl tinNot specifiedVinylphenanthrene derivative scispace.com

Cyclization and Annulation Reactions

The reactivity of this compound and its derivatives is harnessed in cyclization and annulation reactions to construct more complex fused ring systems and polycyclic aromatic hydrocarbons (PAHs).

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of new rings fused to the phenanthrene core. For example, treatment of 2,2′-bis(bromomethyl)hexamethoxybiphenyl with triphenylphosphine (B44618) in the presence of a base resulted in an intramolecular cyclization to yield a phenanthrene derivative, albeit in a modest yield of up to 20%. researchgate.net A more efficient method involved the oxidation of a dihydrazone derived from 2,2′-diformylhexamethoxybiphenyl, which gave the corresponding hexamethoxyphenanthrenes in yields up to 90%. researchgate.net These reactions showcase pathways to synthesize highly substituted and complex phenanthrenes. researchgate.netresearchgate.net

In another example, the photochemical cycloaddition of phenanthrene-fused lactones has been investigated. oup.com Furthermore, the intramolecular photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes demonstrate another route to complex fused systems. acs.org

Annulation reactions starting from phenanthrene derivatives, including those accessible from this compound, are crucial for the synthesis of larger PAHs. researchgate.netresearchgate.netespublisher.com Palladium-catalyzed annulation of in situ generated arynes with o-halostyrenes has been developed as a method to produce substituted phenanthrenes in moderate to excellent yields. researchgate.netacs.org This methodology has been applied to the formal total synthesis of the alkaloid (±)-tylophorine. researchgate.netacs.org

Another strategy for building PAHs is through ring-closing metathesis (RCM) of pendant olefins on a phenylene backbone. researchgate.net Additionally, oxidative tandem spirocyclization and 1,2-aryl migration of specifically designed olefin substrates can lead to extended PAHs. nih.gov These advanced synthetic methods highlight the importance of phenanthrene derivatives as precursors to complex aromatic structures. researchgate.netnih.gov

Functional Group Interconversions of the Bromomethyl Moiety

The bromomethyl group of this compound is a key functional handle that can be readily converted into other functional groups, significantly expanding its synthetic utility.

The bromomethyl group can be transformed into an aldehyde, phenanthrene-9-carbaldehyde. This conversion can be achieved through various methods, including the Sommelet reaction or by oxidation of the corresponding alcohol, which is obtained by hydrolysis of the bromomethyl group. Phenanthrene-9-carbaldehyde is a valuable intermediate for further synthetic modifications. scispace.comorgsyn.org

Furthermore, oxidation of the bromomethyl group or the corresponding aldehyde leads to the formation of phenanthrene-9-carboxylic acid and its derivatives. scispace.comresearchgate.net For example, a 9-(hydroxymethyl)phenanthrene derivative can be oxidized to the corresponding carboxylic acid. nih.gov These carboxylic acid derivatives are important for creating a diverse range of substituted phenanthrenes with potential applications in medicinal chemistry and materials science. scispace.comnih.gov

Table 3: Functional Group Interconversions of the Bromomethyl Moiety
Starting MaterialTarget Functional GroupReagents/ConditionsReference
This compoundPhenanthrene-9-carbaldehydee.g., Sommelet reaction scispace.com
9-(Hydroxymethyl)phenanthrenePhenanthrene-9-carboxylic acidOxidation nih.gov

Formation of Nitriles and Other Nitrogen-Containing Functional Groups

The reactive nature of the bromomethyl group in this compound makes it a valuable precursor for introducing nitrogen-containing functionalities onto the phenanthrene core. These transformations are typically achieved through nucleophilic substitution reactions, where the bromide ion is displaced by a nitrogen-based nucleophile. Such reactions are fundamental in synthesizing a variety of derivatives with applications in materials science and medicinal chemistry. ontosight.ai

Formation of Nitriles

A primary transformation of this compound and its derivatives is the conversion to the corresponding nitrile, 9-(cyanomethyl)phenanthrene. This reaction is a classic example of a nucleophilic substitution, where a cyanide salt, most commonly sodium cyanide (NaCN), serves as the nucleophile.

In one documented synthesis, a substituted 3-bromomethylphenanthrene was successfully converted to the corresponding nitrile. nih.govsorbonne-universite.fr The reaction was carried out using sodium cyanide under phase-transfer conditions, which facilitates the reaction between the organic-soluble substrate and the water-soluble cyanide salt. nih.gov This method is effective for achieving high yields of the nitrile product, which can then be further hydrolyzed under acidic conditions to produce the corresponding acetic acid derivative. nih.govsorbonne-universite.fr The nitrile functional group is a versatile intermediate, capable of being converted into amines, amides, and carboxylic acids.

Table 1: Synthesis of Phenanthrene Nitriles

Reactant Reagents Conditions Product Yield Ref

Formation of Azides and Amines

Another significant nitrogen-containing functional group that can be introduced is the azide group (-N₃), forming 9-(azidomethyl)phenanthrene. The synthesis is analogous to the formation of nitriles, involving the nucleophilic substitution of the bromide with an azide salt, typically sodium azide (NaN₃). This reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide is a stable compound and a key intermediate for "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are used to form stable triazole rings. smolecule.com

While direct synthesis from this compound is the most straightforward route, alternative pathways to related amino compounds exist. For instance, 9-(aminomethyl)anthracene can be synthesized via the reductive amination of 9-formylanthracene. This involves reacting the aldehyde with an amine source, like ammonium (B1175870) acetate, in the presence of a reducing agent. The resulting primary amine can then be converted to an azide through diazotization followed by treatment with sodium azide.

The introduction of nitrogen functionalities is crucial for developing novel compounds. A significant percentage of FDA-approved small-molecule drugs contain at least one nitrogen atom, highlighting the importance of these synthetic transformations in medicinal chemistry. illinois.edu

Table 2: Synthesis of 9-(Azidomethyl)anthracene *

Reactant Reagents Solvent Temperature Time Yield Ref
9-(Bromomethyl)anthracene (B1265701) Sodium Azide (NaN₃) DMF/DMSO 60–80°C 12–24 hours 65–75% (estimated)

*Data for the analogous anthracene (B1667546) derivative is presented as a model for the phenanthrene reaction.

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the formation of more complex nitrogen-containing heterocyclic structures. An example is the reaction with the sodium salt of 1,3-benzo-2-thiazole. In this synthesis, this compound is treated with the sodium salt in DMF to yield 2-[(phenanthren-9-ylmethyl)thio]benzo[d]thiazole. nih.gov This reaction demonstrates the utility of this compound as a building block for constructing larger, functionalized molecular systems that incorporate both nitrogen and sulfur.

Applications of 9 Bromomethyl Phenanthrene As a Key Synthetic Intermediate

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The phenanthrene (B1679779) moiety is a fundamental structural unit in many polycyclic aromatic hydrocarbons (PAHs), a class of compounds composed of multiple fused benzene (B151609) rings. espublisher.comnih.govresearchgate.net 9-(Bromomethyl)phenanthrene acts as a valuable building block for extending this core structure to create larger, more complex PAHs. espublisher.com The reactive bromomethyl group provides a chemical handle for introducing additional aromatic rings through various coupling reactions.

The synthesis of these larger PAHs often relies on well-established methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) and Diels-Alder cycloadditions. espublisher.com The bromo-substituent on the methyl group makes the carbon atom highly electrophilic, facilitating nucleophilic substitution reactions to link the phenanthrene unit to other molecular fragments. For example, it can be converted into a phosphonium (B103445) salt for use in Wittig reactions or coupled with organometallic reagents to form new carbon-carbon bonds, thereby systematically building up the complex framework of larger PAHs. researchgate.net This strategic approach allows for the synthesis of homologous series of polynuclear aromatic hydrocarbons with tailored properties. espublisher.com

Building Block for Heterocyclic Compounds

The utility of this compound extends to the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. The compound's electrophilic bromomethyl group readily reacts with nucleophiles, such as amines and thiols, making it an excellent precursor for incorporating the phenanthrene scaffold into heterocyclic systems.

A significant application in this area is the synthesis of phenanthrene-based analogs of the natural alkaloid tylophorine (B1682047). nih.gov In these syntheses, this compound or a similar reactive phenanthrene derivative is reacted with a substituted piperidine (B6355638), which is a nitrogen-containing heterocycle. The nitrogen atom of the piperidine acts as a nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. This key step directly links the phenanthrene core to the heterocyclic moiety, forming the basic skeleton of the target molecule. This method has been successfully used to generate a variety of new phenanthrene-based tylophorine analogs with diverse functional groups on the piperidine ring. nih.gov

PrecursorHeterocyclic ReagentKey Reaction TypeResulting Structure
This compoundSubstituted PiperidineNucleophilic SubstitutionPhenanthrene-Piperidine Conjugate

This interactive table summarizes the synthesis of heterocyclic compounds from this compound.

Synthesis of Helical and Chiral Molecules

Helicenes are a unique class of polycyclic aromatic compounds composed of ortho-fused benzene rings that are forced to adopt a helical, screw-like shape due to steric hindrance between the terminal rings. biomedres.usillinois.edu This inherent three-dimensional structure makes them chiral, meaning they exist as non-superimposable mirror images (enantiomers). Phenanthrene serves as a foundational unit for the construction of these complex chiral molecules.

While classical helicene synthesis often involves the oxidative photocyclization of stilbene-type precursors, this compound is an ideal starting material for creating these precursors. uni-kiel.de Through reactions like the Wittig reaction, the bromomethyl group can be converted to a vinyl group, linking the phenanthrene to another aromatic system to form the necessary stilbene-like backbone. Subsequent intramolecular cyclization, often catalyzed by light or other reagents, yields the final helical structure. Alternative modern methods, such as palladium-catalyzed C-H arylation and [2+2+2] cycloisomerization, also provide efficient routes to helicenes where functionalized phenanthrene precursors play a vital role. biomedres.usekb.eg

Intermediate in the Synthesis of Functionalized Organic Materials

The phenanthrene unit is a key component in many advanced organic materials due to its electronic and photophysical properties. This compound provides a convenient entry point for incorporating this unit into larger functional systems.

Functionalized phenanthrene derivatives are integral to the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). biomedres.usnih.gov The synthesis of polymers containing phenanthrene units allows for the tuning of their photoluminescent and charge-transport properties. For instance, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), a polymer host material for PLEDs, can be synthesized using methods like Suzuki and Wittig reactions, for which this compound is a suitable precursor. elsevierpure.com The resulting polymers often exhibit strong blue fluorescence. elsevierpure.com Similarly, imide-functionalized phenanthrene polymers have been developed as high-performing n-type materials for OTFTs, demonstrating the versatility of the phenanthrene core in creating materials with tailored electrical characteristics. nih.gov

Carbon-based nanomaterials, such as carbon nanotubes and graphene, are at the forefront of materials science. mdpi.commdpi.com "Bottom-up" chemical synthesis, where molecular building blocks are assembled into larger nanostructures, offers precise control over the final product. Phenanthrene-containing macrocycles have been identified as segments of carbon nanotubes, and their synthesis provides a pathway to these complex structures. researchgate.net

The synthesis of these macrocyclic precursors relies on coupling reactions to connect multiple phenanthrene units. The reactive nature of this compound makes it an excellent candidate for these synthetic strategies. Through reactions like Sonogashira or Suzuki coupling, multiple phenanthrene molecules can be linked together to form large, conjugated rings. These macrocycles can then serve as templates or direct precursors for forming carbon nanotube segments or other nanostructures, highlighting a sophisticated application of phenanthrene chemistry in nanotechnology. researchgate.net

Role in the Total Synthesis of Natural Products and Analogues (e.g., Tylophorine and Related Alkaloids)

Phenanthroindolizidine and phenanthroquinolizidine alkaloids are classes of natural products known for their significant biological activities, including potent antitumor properties. nih.govresearchgate.net Tylophorine is a prominent member of this family, and its total synthesis has been a long-standing goal for organic chemists. nih.govresearchgate.net

The structure of tylophorine consists of a phenanthrene ring system fused to an indolizidine core (a bicyclic amine). A critical step in the total synthesis of tylophorine and its analogues is the formation of the bond connecting the phenanthrene moiety to the nitrogen-containing ring system. This compound is an ideal electrophile for this transformation. In a key bond-forming step, the nitrogen atom of a proline-derived intermediate (the precursor to the indolizidine ring) attacks the benzylic carbon of this compound in a nucleophilic substitution reaction. This step forges the crucial C-N bond and unites the two major fragments of the molecule, paving the way for the final ring closures to complete the synthesis of the natural product. nih.govresearchgate.net

Key Synthetic StepReactant 1Reactant 2Product
C-N Bond FormationThis compoundProline-derived nucleophileN-phenanthrylmethyl-proline derivative
Final CyclizationN-phenanthrylmethyl-proline derivative(Various reagents)Tylophorine

This interactive table outlines the key stages in the total synthesis of Tylophorine utilizing this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Bromomethyl Phenanthrene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 9-(bromomethyl)phenanthrene. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons of the phenanthrene (B1679779) core typically appear in the aromatic region (δ 7.5-8.8 ppm). The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are highly characteristic, appearing as a distinct singlet further downfield than a typical alkyl proton due to the deshielding effect of the adjacent bromine atom and the phenanthrene ring system, usually in the range of δ 4.8-5.2 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The spectrum will show signals for the aromatic carbons of the phenanthrene skeleton and a characteristic signal for the methylene carbon of the bromomethyl group.

For more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. acgpubs.org COSY spectra establish proton-proton coupling networks, helping to trace the connectivity of the protons on the aromatic rings. core.ac.uk HSQC and HMBC experiments correlate proton signals with their directly attached carbons (one-bond ¹H-¹³C correlations) and with carbons two or three bonds away (long-range ¹H-¹³C correlations), respectively. core.ac.uk This information is vital for definitively assigning the positions of substituents on the phenanthrene core. acgpubs.org

Table 1: Typical NMR Spectroscopic Data for this compound Moiety

NucleusType of SignalTypical Chemical Shift (δ, ppm)Notes
¹HSinglet4.8 - 5.2-CH₂Br protons.
¹HMultiplets7.5 - 8.8Aromatic protons of the phenanthrene core.
¹³CAliphatic33 - 36-CH₂Br carbon.
¹³CAromatic122 - 133Carbons of the phenanthrene core.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₁₅H₁₁Br, which corresponds to a monoisotopic molecular weight of approximately 270.00 u.

Electron Ionization (EI) is a common MS technique used for such aromatic compounds. The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. whitman.edu This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural confirmation. A primary and highly characteristic fragmentation pathway is the loss of the bromine atom, resulting in a significant peak at [M-Br]⁺ (m/z ≈ 191). This fragment corresponds to the stable phenanthren-9-ylmethyl cation. Another common fragmentation is the loss of the entire bromomethyl group (•CH₂Br), leading to a phenanthren-9-yl cation at m/z 178. Further fragmentation of the stable phenanthrene core itself is less favorable but can occur, leading to smaller aromatic fragments. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

m/z ValueIon FormulaIdentityNotes
~270 / 272[C₁₅H₁₁Br]⁺Molecular Ion (M⁺)Isotopic pattern with ~1:1 intensity ratio confirms one Br atom.
~191[C₁₅H₁₁]⁺[M-Br]⁺Results from the cleavage of the C-Br bond. Often a major peak.
~178[C₁₄H₉]⁺[M-CH₂Br]⁺Results from the loss of the bromomethyl radical.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phenanthrene ring system and the conformation of the bromomethyl substituent relative to the aromatic core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). lumenlearning.com The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) within the phenanthrene rings typically appear in the 1450-1600 cm⁻¹ region. lumenlearning.com Aliphatic C-H stretching from the methylene (-CH₂-) group would be observed in the 2850-3000 cm⁻¹ range. libretexts.org Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong absorptions in the fingerprint region (675-900 cm⁻¹), the exact position of which can be indicative of the substitution pattern. lumenlearning.com The C-Br stretching vibration is typically observed as a strong band in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, particularly the ring "breathing" modes. americanpharmaceuticalreview.com While the C-Br stretch might be weak in the IR spectrum, it can sometimes be more readily observed in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.

Table 3: Characteristic Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100C-H StretchAromatic (Phenanthrene)
2850 - 3000C-H StretchAliphatic (-CH₂)
1450 - 1600C=C StretchAromatic (Phenanthrene)
675 - 900C-H Bend (out-of-plane)Aromatic (Phenanthrene)
500 - 600C-Br StretchBromomethyl group

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other derivatives.

HPLC is a widely used method for the analysis of non-volatile aromatic compounds. A common approach involves reversed-phase chromatography, using a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net Detection is often achieved using a UV-Vis detector, as the phenanthrene core exhibits strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantitative analysis to determine purity.

Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is also highly effective, particularly for assessing purity and identifying trace impurities. researchgate.netnih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The high resolution of capillary GC columns allows for the separation of closely related isomers. When coupled with MS, GC provides definitive identification of the separated components based on their mass spectra, making it a powerful tool for quality control. nih.gov

Table 4: Chromatographic Methods for Analysis of Phenanthrene Derivatives

TechniqueStationary PhaseMobile Phase / Carrier GasDetection MethodApplication
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/WaterUV-VisPurity assessment, quantitative analysis.
GCFused silica (B1680970) capillary column (e.g., DB-5)Helium or NitrogenFID or Mass Spectrometry (MS)Purity analysis, separation of isomers, impurity identification.

Theoretical and Computational Studies on 9 Bromomethyl Phenanthrene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of aromatic compounds. For phenanthrene (B1679779) and its derivatives, DFT methods are frequently used to optimize molecular geometries, calculate vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacgpubs.org

The distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map, is a key predictor of reactivity. acgpubs.org In phenanthrene, the "K-region" (the 9-10 bond) is known to be electron-rich and is a primary site for electrophilic attack. The introduction of a bromomethyl group at the 9-position significantly influences this electronic landscape. The electronegative bromine atom and the methylene (B1212753) group can alter the charge distribution across the phenanthrene core, affecting its reactivity in addition and substitution reactions.

DFT calculations can quantify these effects. For instance, analysis of related brominated phenanthrenes, such as 3,9-dibromophenanthrene, has been performed using the B3LYP hybrid functional with the 6-311G(d,p) basis set to compare calculated geometric parameters with experimental X-ray diffraction data. acgpubs.org Similar calculations for 9-(bromomethyl)phenanthrene would reveal the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, the HOMO-LUMO energy gap is a critical parameter derived from these calculations. researchgate.net It serves as an indicator of the molecule's chemical stability and its electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions, which is relevant for applications in materials science. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Phenanthrene Derivatives Note: This table is illustrative, based on typical results for phenanthrene systems. Specific values for this compound would require dedicated calculations.

ParameterTypical Calculated ValueSignificance
HOMO Energy-5.5 to -6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.0 to -2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.0 to 5.0 eVIndicates chemical reactivity and optical properties.
Dipole Moment1.0 to 3.0 DMeasures molecular polarity and influences intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. MD simulations model the interactions between molecules, providing insight into the bulk properties of a substance, such as solubility, diffusion, and crystal structure.

For a compound like this compound, MD simulations can predict how individual molecules pack together in a solid crystal lattice. These simulations rely on force fields—a set of parameters that define the potential energy of the system as a function of atomic coordinates. By calculating the forces on each atom, the simulation algorithm can predict the trajectory of every atom over time, revealing how the molecules arrange themselves to achieve the most stable configuration.

MD simulations are also invaluable for studying how this compound interacts with solvent molecules. Such studies are crucial for predicting its solubility in different media. For the parent compound, phenanthrene, molecular simulations have been used to understand solvation mechanisms and predict solubility in various solvents, complementing experimental data. researchgate.net Similar simulations for this compound would involve placing a single molecule in a simulation box filled with solvent molecules (e.g., water, toluene, or methanol) and observing the resulting intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. The strength and nature of these interactions govern the solvation free energy, which is a key determinant of solubility.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of likely reaction pathways, the identification of intermediate structures, and the characterization of transition states.

For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon of the bromomethyl group. Theoretical calculations can model the approach of a nucleophile to this carbon atom. By calculating the energy of the system at various points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to proceed—which is located at the transition state.

DFT calculations have been successfully employed to study the kinetics and mechanisms of reactions involving structurally similar compounds. For example, a detailed DFT investigation of the Diels-Alder reaction between 9-bromomethylanthracene and citraconic anhydride (B1165640) elucidated two competing pathways. orientjchem.org The study identified the transition state structures for each pathway and calculated their respective activation energies, allowing for the prediction of the major regioisomer product, which was in good agreement with experimental results. orientjchem.org

Similar computational approaches can be applied to this compound. For instance, its participation in cycloaddition reactions or its formation from other precursors could be modeled. Studies on the formation of phenanthrene itself have utilized computational chemistry to unravel complex gas-phase reaction mechanisms, identifying key intermediates and transition states that would be difficult to observe experimentally. nih.govnih.gov Likewise, the oxidation pathways of phenanthrene have been computationally explored, detailing the elementary reactions and their associated energy barriers. mdpi.com

Structure-Property Relationships Derived from Computational Models

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. These Quantitative Structure-Property Relationships (QSPR) are essential for rational materials design. mdpi.com By systematically modifying the structure of a molecule in silico and calculating the resulting properties, researchers can identify key structural motifs that control function.

For phenanthrene-based systems, computational models have been used to explore structure-property relationships for applications in organic electronics. researchgate.net In one study, a series of phenanthrene derivatives were designed as donor-π-acceptor (D-π-A) molecules. researchgate.net DFT calculations were performed to determine their inter-frontier energy gaps, intramolecular charge transfer characteristics, and nonlinear optical properties. researchgate.net The results showed how modifying the donor and acceptor groups attached to the phenanthrene core could tune the electronic properties, making them suitable for use in organic solar cells or as nonlinear optical materials. researchgate.net

Applying this approach to this compound, one could computationally model a series of derivatives where the bromine is replaced by other functional groups. By calculating properties such as the HOMO-LUMO gap, polarizability, and dipole moment for each derivative, a QSPR model can be built. nih.gov This model could then predict the properties of yet-unsynthesized compounds, guiding experimental efforts toward molecules with desired characteristics, such as specific light-absorption wavelengths or enhanced charge-transport capabilities.

Future Research Directions and Emerging Paradigms in 9 Bromomethyl Phenanthrene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 9-(bromomethyl)phenanthrene and other phenanthrene (B1679779) derivatives has traditionally relied on methods that can involve hazardous reagents and generate significant chemical waste. Future research is increasingly directed towards the development of more sustainable and green synthetic methodologies. This includes the use of less toxic solvents, the development of catalytic reactions that proceed with high atom economy, and the exploration of alternative energy sources to drive chemical transformations.

One promising area is the use of photocatalysis, which can enable reactions to occur under mild conditions using visible light as the energy source. Additionally, mechanochemistry, where mechanical force is used to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. The principles of green chemistry, such as waste reduction and the use of renewable feedstocks, will be central to the development of next-generation synthetic routes to this compound.

Key goals for green synthesis of this compound will include:

Minimizing the use of hazardous brominating agents.

Developing catalytic methods for the direct methylbromination of phenanthrene.

Utilizing greener solvent alternatives or solvent-free reaction conditions.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Avoiding the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilizing renewable raw materials whenever technically and economically practicable.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the phenanthrene core and the manipulation of the bromomethyl group are critical for creating new molecules with tailored properties. Future research will focus on the discovery and application of novel catalytic systems to achieve these transformations with high efficiency and selectivity. Transition metal catalysis, particularly with palladium, has already been shown to be a powerful tool for the synthesis of phenanthrene derivatives. espublisher.comresearchgate.net

Future explorations in this area are expected to include:

Palladium-Catalyzed Cross-Coupling Reactions: The development of new palladium catalysts and ligands will enable a wider range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to be performed on this compound. espublisher.commst.edu This will allow for the introduction of a variety of substituents at the 9-position, leading to new classes of phenanthrene derivatives with diverse electronic and photophysical properties.

C-H Activation: Direct C-H activation of the phenanthrene core is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. beilstein-journals.org The development of catalysts that can selectively activate specific C-H bonds on the phenanthrene ring of this compound would open up new avenues for creating complex molecular architectures.

Asymmetric Catalysis: The synthesis of chiral phenanthrene derivatives is of great interest for applications in areas such as chiral recognition and catalysis. Future research will likely focus on the development of catalytic systems for the enantioselective functionalization of this compound.

Catalytic ReactionSubstrateProductCatalyst System
Suzuki Coupling 9-Bromophenanthrene (B47481)9-ArylphenanthrenePalladium-based catalysts
Heck Reaction 9-Bromophenanthrene9-AlkenylphenanthrenePalladium-based catalysts
Domino Reaction Aryl iodides and ortho-bromobenzoyl chloridesPhenanthrene derivativesPalladium/norbornadiene

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional molecular assemblies. The rigid and planar structure of the phenanthrene unit makes it an attractive building block for supramolecular chemistry. This compound, with its reactive handle, is particularly well-suited for incorporation into larger supramolecular architectures.

Recent research has demonstrated the use of a phenanthrene researchgate.netarene macrocycle for host-guest chemistry, where the macrocycle can encapsulate liquid organic molecules. nih.govbohrium.com This highlights the potential of phenanthrene-based hosts for molecular recognition and separation.

Future research in this area could involve:

Self-Assembly: The design and synthesis of this compound derivatives that can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. The bromomethyl group could be used to introduce functionality that directs the self-assembly process or for post-assembly modification.

Molecular Recognition: The development of phenanthrene-based receptors for the selective binding of guest molecules. The bromomethyl group could be used to attach the phenanthrene unit to a larger scaffold or to introduce additional binding sites.

Supramolecular Polymers: The use of this compound as a monomer for the synthesis of supramolecular polymers. These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli. nih.gov

Supramolecular SystemRole of this compoundPotential Application
Host-Guest Complexes Building block for macrocyclic hosts.Molecular recognition, separation, and sensing. nih.govbohrium.com
Self-Assembled Nanostructures Functional component to direct assembly.Drug delivery, tissue engineering, and catalysis.
Supramolecular Polymers Monomer unit with a reactive handle.Smart materials, sensors, and actuators. nih.gov

Applications in New Material Science Frontiers

The unique photophysical and electronic properties of phenanthrene and its derivatives make them promising candidates for a variety of applications in material science. nbinno.com The ability to functionalize this compound opens up possibilities for fine-tuning these properties and incorporating the phenanthrene moiety into new types of materials.

Phenanthrene derivatives are already being explored for use in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of some phenanthrene derivatives make them suitable for use as emissive materials in OLEDs. researchgate.net

Organic Photovoltaics (OPVs): Phenanthrene-based materials are being investigated as electron donor and acceptor materials in organic solar cells. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of phenanthrene can facilitate charge transport, making it a promising component for organic semiconductors in OFETs. researchgate.net

Future research will likely focus on the development of new phenanthrene-based materials with enhanced performance in these and other applications. The bromomethyl group of this compound can be used as a versatile anchor to attach the phenanthrene core to polymers, surfaces, or other functional molecules, leading to the creation of hybrid materials with novel properties. For example, grafting phenanthrene derivatives onto polymers could lead to new materials for flexible electronics or sensors.

Application AreaRole of Phenanthrene MoietyPotential Advantage
Organic Light-Emitting Diodes (OLEDs) Emitter or host material. researchgate.netHigh efficiency, good color purity, and long lifetime.
Organic Photovoltaics (OPVs) Donor or acceptor material. rsc.orgresearchgate.netHigh power conversion efficiency and good stability.
Organic Field-Effect Transistors (OFETs) Active semiconductor layer. researchgate.netHigh charge carrier mobility and good on/off ratio.
Fluorescent Probes and Sensors Fluorophore.High sensitivity and selectivity for detecting specific analytes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing a bromomethyl group at the 9-position of phenanthrene?

  • Methodological Answer : Electrophilic substitution at the 9-position of phenanthrene is favored due to resonance stabilization of the intermediate carbocation. A bromomethyl group can be introduced via radical bromination of 9-methylphenanthrene using N-bromosuccinimide (NBS) under UV light or via Friedel-Crafts alkylation with bromomethyl precursors (e.g., CH₂BrCl) in the presence of Lewis acids like AlCl₃ . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as di-substitution .

Q. How should researchers handle and store 9-(Bromomethyl)phenanthrene to ensure safety and stability?

  • Methodological Answer : Store in a dry, cool, and well-ventilated area in sealed containers to prevent moisture absorption and decomposition. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Avoid inhalation and skin contact; wash thoroughly after handling. Follow first-aid protocols for eye/skin exposure (e.g., 15-minute rinsing with water) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for CH₂Br protons at δ ~4.3–4.7 ppm). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., m/z 272 for C₁₅H₁₁Br). UV-Vis spectroscopy identifies π→π* transitions (λmax ~290–310 nm), while FT-IR detects C-Br stretching vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How does the bromomethyl group at the 9-position alter phenanthrene’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as a versatile handle for Suzuki-Miyaura or Heck couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces the bromine atom, enabling access to functionalized phenanthrene derivatives. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/toluene mixtures) .

Q. What role does this compound play in designing conjugated polymers with nonlinear optical (NLO) properties?

  • Methodological Answer : The bromomethyl group facilitates polymerization via Sonogashira or Stille coupling, creating extended π-conjugated systems. Torsional effects between phenanthrene units modulate conjugation length, enhancing hyperpolarizability. Hyper-Rayleigh scattering (HRS) and DFT calculations are used to quantify NLO responses .

Q. How can researchers resolve contradictions in microbial degradation studies of phenanthrene derivatives?

  • Methodological Answer : Discrepancies in uptake mechanisms (e.g., passive diffusion vs. active transport) may arise from bacterial induction states. Use radiolabeled [9-¹⁴C]phenanthrene to track uptake kinetics in induced vs. uninduced cultures. Combine inhibition assays (e.g., cyanide for energy-dependent transport) with metabolomics to distinguish pathways .

Q. What analytical methods differentiate methylphenanthrene isomers in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) identifies isomers like 1-methylphenanthrene (m/z 192) vs. 9-methylphenanthrene (m/z 192). Retention indices and co-elution with standards improve accuracy. Sedimentary environment and biogenic sources influence isomer ratios, requiring multivariate statistical analysis .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the environmental persistence of phenanthrene derivatives?

  • Methodological Answer : Variability arises from differences in experimental conditions (e.g., microbial consortia, soil pH, oxygen levels). Standardize assays using GEOCHIP microarrays to profile functional genes (e.g., PAH-RHDα for ring-hydroxylation) and correlate degradation rates with microbial diversity .

Experimental Design Recommendations

Q. How to optimize the synthesis of this compound epoxides for sensor applications?

  • Methodological Answer : Epoxidize the phenanthrene core using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 9:1). Fluorescence quenching assays (e.g., with metal ions) validate sensor efficacy .

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